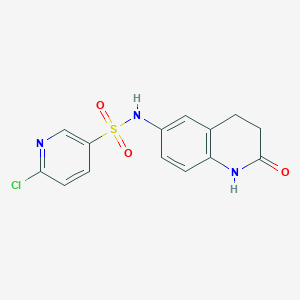

Ethyl 5-butyramido-3-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for Ethyl 5-butyramido-3-methylthiophene-2-carboxylate are not available, general strategies for synthesizing thiophene derivatives involve reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg . These methods involve condensation reactions between various compounds .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis in Dye Manufacturing : Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, a derivative of Ethyl 5-Butyramido-3-Methylthiophene-2-Carboxylate, is utilized in the synthesis of novel bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes exhibit unique solvatochromic behavior and tautomeric structures in various solvents, offering potential applications in the textile industry (Karcı & Karcı, 2012).

Organic Phosphine-Catalyzed Annulation : The compound acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines. This reaction demonstrates the compound's utility in organic synthesis, particularly in creating complex and functionalized molecular structures (Zhu, Lan, & Kwon, 2003).

Efficient Preparation Method : A safe and efficient method for preparing Ethyl 2-methylthiophene-3-carboxylate, closely related to this compound, has been developed. This new process offers operational simplicity and avoids the use of strong bases, highlighting its practicality for large-scale production (Kogami & Watanabe, 2011).

Bioactive Compound Synthesis : In synthesizing a series of new thieno[2,3-d]pyrimidines, the compound showed effectiveness in reacting with benzoylisothiocyanate, leading to ureido derivatives with potential inhibitory activities against plant growth and root development (Wang, Zheng, Liu, & Chen, 2010).

Advanced Applications

- Corrosion Inhibition : Novel pyranpyrazole derivatives, including this compound, have been identified as effective corrosion inhibitors for mild steel, useful in industrial processes. These compounds exhibit high efficiency and compatibility with metal surfaces, contributing to the longevity and maintenance of industrial equipment (Dohare, Ansari, Quraishi, & Obot, 2017).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-(butanoylamino)-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-4-6-9(14)13-10-7-8(3)11(17-10)12(15)16-5-2/h7H,4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIWOGIRUBYNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(S1)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2661847.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2661849.png)

![Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2661851.png)

![2,6-difluoro-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2661854.png)

methanone](/img/structure/B2661857.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)

![2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2661859.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2661860.png)

![N-((2-oxopyrrolidin-1-yl)methyl)-N-(thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2661861.png)